molecular formula C12H6F6 B14742710 Benzene--hexafluorobenzene (1/1) CAS No. 783-33-5

Benzene--hexafluorobenzene (1/1)

Cat. No.: B14742710
CAS No.: 783-33-5
M. Wt: 264.17 g/mol
InChI Key: NOJOEBYKHSSSBT-UHFFFAOYSA-N
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Description

Significance of Aromatic-Perfluoroaromatic Intermolecular Interactions

Aromatic-perfluoroaromatic interactions represent a special type of π-π stacking, driven by the complementary electrostatics of an electron-rich aromatic ring and an electron-deficient perfluoroaromatic ring. nih.govias.ac.in The fluorine atoms in hexafluorobenzene (B1203771) are highly electronegative, withdrawing electron density from the π-system and creating a positive electrostatic potential on the ring, which is the opposite of the electron-rich, negatively charged π-face of benzene (B151609). nih.govresearchgate.net This attractive electrostatic interaction, combined with significant dispersion forces, results in a stacking energy that is notably stronger than the interaction between two benzene molecules. acs.orgmostwiedzy.pl

The significance of these interactions extends across various scientific disciplines:

Molecular Recognition and Supramolecular Chemistry : The well-defined geometry and favorable energetics of arene-perfluoroarene stacking make it a reliable tool for designing self-assembled supramolecular architectures and host-guest systems. mostwiedzy.pl

Materials Science : Understanding these interactions is crucial for crystal engineering, allowing for the design of new functional materials with specific packing motifs and properties. mostwiedzy.plnih.gov

Biology and Protein Engineering : Polar-π interactions, including those involving fluorinated aromatic groups, play a vital role in protein folding, stability, and protein-protein interactions. nih.govnih.gov Incorporating perfluorinated aromatic amino acids into proteins can introduce novel recognition mechanisms for programming protein folding and creating peptide-based materials. nih.gov

Evolution of Understanding the Benzene--Hexafluorobenzene (1/1) Complex

The scientific community's understanding of the benzene-hexafluorobenzene complex has evolved significantly since its initial discovery.

Early Observations : Initial studies in the 1960s noted the formation of a solid 1:1 complex when mixing benzene and hexafluorobenzene, which was not initially anticipated. scispace.combohrium.com

Charge-Transfer Hypothesis : Early on, the interaction was proposed to be of the charge-transfer or electron donor-acceptor type, with benzene acting as the electron donor and hexafluorobenzene as the acceptor, analogous to complexes formed with nitro-compounds. ias.ac.inscispace.com

Shift to Electrostatics and Dispersion : Subsequent thermodynamic studies and the failure to observe a distinct charge-transfer band in the electronic spectrum cast doubt on the simple charge-transfer model. ias.ac.in The focus shifted towards electrostatic interactions, specifically the interaction between the opposing quadrupole moments of the two molecules, as the primary driving force. nih.govias.ac.in

Structural Elucidation : X-ray and neutron diffraction studies of the solid-state co-crystal provided definitive structural information. nih.govaip.orgrsc.org These experiments revealed that the molecules adopt a stacked arrangement, forming infinite columns of alternating benzene and hexafluorobenzene units. aip.org The structure was determined to be a parallel-displaced or slipped-parallel configuration rather than a perfect face-to-face sandwich. nih.gov

Computational Confirmation : The advent of sophisticated computational chemistry methods has allowed for detailed theoretical investigation. Ab initio calculations confirmed that the slipped-parallel geometry is indeed the most stable configuration and quantified the contributions of electrostatic and dispersion forces, showing that both are crucial for the stability of the complex. acs.orgnih.gov

Overview of Advanced Academic Research Directions on the Benzene--Hexafluorobenzene (1/1) Complex

Current research continues to explore the nuances of the benzene-hexafluorobenzene interaction using advanced experimental and theoretical techniques.

High-Level Computational Analysis : Modern research employs high-level ab initio and density functional theory (DFT) calculations to precisely map the potential energy surface of the complex. ias.ac.innih.gov These studies provide accurate interaction energies for different geometries (slipped-parallel, sandwich, and T-shaped) and dissect the energy into its fundamental components like electrostatic, dispersion, exchange, and induction. acs.orgnih.gov

Calculated Interaction Energies for Benzene-Hexafluorobenzene Complex Configurations
ConfigurationSymmetryInteraction Energy (kcal/mol)
Slipped-parallelCs-5.38
SandwichC6v-5.07
T-shaped (H of Benzene to C₆F₆ Ring)C2v-1.74
T-shaped (F of C₆F₆ to Benzene Ring)C2v-0.88

Data from high-level ab initio calculations. acs.orgnih.gov

Liquid-Phase and Dynamic Studies : Molecular dynamics simulations are utilized to investigate the structure and dynamics of benzene-hexafluorobenzene mixtures in the liquid state. aip.orgnih.gov This research explores the existence and lifetime of the 1:1 complex in solution, with estimates for the dimer lifetime at room temperature ranging from approximately 30 to 120 picoseconds, depending on the computational method used. nih.gov Spectroscopic techniques like Raman spectroscopy also provide indirect evidence for the formation of transient complexes in the liquid phase. aip.orgresearchgate.net

High-Pressure Studies : A significant area of advanced research involves subjecting the benzene-hexafluorobenzene co-crystal to extreme pressures. researchgate.net These studies investigate pressure-induced phase transitions and chemical reactions, exploring the potential to synthesize novel materials, such as H-F-substituted graphane-like structures, through mechanochemistry. researchgate.net

Properties

CAS No.

783-33-5

Molecular Formula

C12H6F6

Molecular Weight

264.17 g/mol

IUPAC Name

benzene;1,2,3,4,5,6-hexafluorobenzene

InChI

InChI=1S/C6F6.C6H6/c7-1-2(8)4(10)6(12)5(11)3(1)9;1-2-4-6-5-3-1/h;1-6H

InChI Key

NOJOEBYKHSSSBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC=C1.C1(=C(C(=C(C(=C1F)F)F)F)F)F

Origin of Product

United States

Theoretical Underpinnings of Intermolecular Interactions Within Benzene Hexafluorobenzene 1/1 Complex

Quadrupole-Quadrupole Interaction Theory

The electrostatic interaction between benzene (B151609) and hexafluorobenzene (B1203771) is primarily governed by the interaction of their respective quadrupole moments. A molecular quadrupole moment arises from an uneven distribution of charge within a molecule that has no net dipole moment.

Benzene possesses a negative quadrupole moment, characterized by an electron-rich π-system above and below the plane of the ring and an electron-deficient periphery. wikipedia.orgwikibooks.org This charge distribution is a consequence of the C-H bond polarity, where the hydrogen atoms are slightly positive relative to the carbon atoms, leading to a partial positive charge around the edge of the ring. researchgate.net

Conversely, hexafluorobenzene has a quadrupole moment that is roughly equal in magnitude but opposite in sign to that of benzene. researchgate.netutexas.edu The strongly electronegative fluorine atoms withdraw electron density from the aromatic ring, creating an electron-deficient center and a partial negative charge on the periphery of the molecule. wikibooks.org This inversion of the quadrupole moment is a direct result of the opposite bond polarities of C-F compared to C-H bonds. researchgate.net

Experimental and computational studies have confirmed the opposing signs of the quadrupole moments of benzene and hexafluorobenzene. rsc.orgrsc.org The quadrupole moment (Qzz) for benzene is approximately -8.48 B, while for hexafluorobenzene it is +9.5 B (where B is the unit of Buckingham). researchgate.net Another source reports values of approximately -29.0 x 10-40 C m2 for benzene and +31.7 x 10-40 C m2 for hexafluorobenzene. researchgate.net

Table 1: Quadrupole Moments of Benzene and Hexafluorobenzene

MoleculeQuadrupole Moment (Qzz) - Source 1Quadrupole Moment - Source 2
Benzene (C₆H₆)-8.48 B researchgate.net-29.0 x 10⁻⁴⁰ C m² researchgate.net
Hexafluorobenzene (C₆F₆)+9.5 B researchgate.net+31.7 x 10⁻⁴⁰ C m² researchgate.net

The opposing quadrupole moments of benzene and hexafluorobenzene lead to a favorable electrostatic interaction, often described as electrostatic complementarity. utexas.edu The electron-rich face of the benzene ring is attracted to the electron-deficient face of the hexafluorobenzene ring. wikibooks.org This electrostatic attraction is maximized in a face-to-face or sandwich configuration. researchgate.net

This attractive quadrupole-quadrupole interaction is a key factor in the formation of the benzene-hexafluorobenzene complex. researchgate.net In the solid state, an equimolar mixture of benzene and hexafluorobenzene forms a co-crystal with alternating, nearly parallel stacked molecules. nih.gov The interplanar distance in this crystal structure is approximately 3.4 Å. nih.gov

While the idealized face-to-face sandwich geometry is often used to illustrate this interaction, computational studies have shown that the most stable configuration is a slipped-parallel arrangement. nih.govacs.org This deviation from a perfect sandwich structure is attributed to the interplay of electrostatic forces with other intermolecular interactions, such as dispersion forces. It is important to note that considering only the quadrupole moments can be an oversimplification, as other terms like dispersion and potentially charge-transfer must be considered to fully rationalize the structure of the complex. nih.gov

Dispersion Interactions: Quantification and Dominance

While electrostatic interactions arising from the quadrupole moments are significant, dispersion forces are the major source of attraction in the benzene-hexafluorobenzene complex. acs.org Dispersion interactions, also known as London dispersion forces, are attractive forces that arise from temporary fluctuations in electron density, creating instantaneous dipoles. The large polarizability of aromatic rings makes these interactions particularly important in π-stacking systems. wikipedia.org

Ab initio calculations have been employed to quantify the contributions of different interaction components. For the slipped-parallel configuration of the benzene-hexafluorobenzene complex, the dispersion interaction is the dominant attractive force. acs.org Both electrostatic and dispersion interactions contribute to the stabilization of this preferred orientation. acs.org The calculated interaction energy for the slipped-parallel complex is approximately -5.38 kcal/mol, which is significantly larger than that of the benzene dimer. acs.org This increased stability is due to the fact that in the benzene-hexafluorobenzene complex, both electrostatic and dispersion forces are attractive in the slipped-parallel arrangement, whereas in the benzene dimer, the electrostatic interaction is repulsive in this orientation. acs.org

The preference for a parallel-displaced rather than a sandwich configuration can be rationalized by the closer contact and therefore greater dispersion interactions possible in the former arrangement. nih.gov Standard transferable all-atom force fields have been shown to inadequately simulate the interaction between benzene and hexafluorobenzene, highlighting the complexity and importance of accurately modeling both van der Waals and electrostatic contributions. nih.govacs.org More sophisticated models that better represent the van der Waals interactions and the charge distribution are necessary to accurately describe the experimental observations. nih.govacs.org

Table 2: Calculated Interaction Energies for Benzene-Hexafluorobenzene Complex Configurations

ConfigurationInteraction Energy (kcal/mol)
Slipped-parallel (Cs)-5.38 acs.org
Sandwich (C6v)-5.07 acs.org
T-shaped (C2v) - H pointing to C₆F₆-1.74 acs.org
T-shaped (C2v) - F pointing to C₆H₆-0.88 acs.org

Reassessment of Charge-Transfer Contributions

The nature and extent of charge-transfer in the benzene-hexafluorobenzene complex have been a subject of debate and re-evaluation over time.

Early investigations into the interaction between benzene and hexafluorobenzene were often framed within the context of charge-transfer theory. The observation that mixing these two components resulted in the formation of a solid complex with a higher melting point than the individual components was suggestive of a specific interaction. scispace.com These types of complexes were initially considered to be examples of Lewis acid-Lewis base or electron donor-acceptor interactions, similar to those formed between aromatic compounds and picric acid or trinitrobenzene. scispace.com

The fluorine atoms in hexafluorobenzene have a strong negative inductive effect, making the ring electron-deficient and a potential electron acceptor (Lewis acid). scispace.com Conversely, benzene, with its electron-rich π-system, was considered the electron donor (Lewis base). The stability of such complexes was expected to be enhanced by the substitution of electron-donating groups on the benzene ring. scispace.com Preliminary spectroscopic investigations sought to identify a charge-transfer band, which is a characteristic feature of such complexes. scispace.com

Modern computational analyses, including high-level ab initio calculations, indicate that the primary contributors to the interaction energy are electrostatic (quadrupole-quadrupole) and dispersion forces. acs.org While some degree of charge-transfer may be present, particularly in complexes with stronger electron-donating substituents on the benzene ring, it is not the dominant stabilizing force in the parent benzene-hexafluorobenzene dimer. nih.gov

The re-evaluation suggests that while the historical charge-transfer model was a useful starting point, a more accurate description of the intermolecular forces in the benzene-hexafluorobenzene complex is provided by a model that emphasizes the interplay of electrostatic and dispersion interactions.

Van der Waals Forces in the Context of Benzene--Hexafluorobenzene (1/1) Interactions

Van der Waals forces, which encompass dispersion forces (London forces) and dipole-dipole interactions, are fundamental to the attraction between benzene and hexafluorobenzene. While neither molecule possesses a permanent dipole moment, they have significant quadrupole moments of similar magnitude but opposite signs. rsc.orgresearchgate.net Benzene has a negative quadrupole moment, arising from the π-electron cloud above and below the plane of the ring and the partial positive charge on the hydrogen atoms at the periphery. wikibooks.orgwikipedia.org Conversely, the strong electron-withdrawing nature of the fluorine atoms in hexafluorobenzene results in an electron-deficient ring center and a positive quadrupole moment. wikibooks.orgwikipedia.org

This opposition in quadrupole moments leads to a favorable electrostatic interaction when the molecules adopt a face-to-face or stacked arrangement. researchgate.netnih.gov However, theoretical studies have consistently shown that dispersion forces are the primary source of attraction in the benzene-hexafluorobenzene complex. acs.orgnih.gov High-level ab initio calculations reveal that dispersion interactions significantly stabilize the slipped-parallel and sandwich configurations of the complex. acs.org

The interplay between electrostatic and dispersion forces is crucial in determining the preferred geometry of the complex. While a simple quadrupole-quadrupole model might suggest a perfectly eclipsed sandwich configuration as the most stable, computational studies indicate that a slipped-parallel arrangement has a slightly larger interaction energy. acs.org This preference is attributed to the optimization of both dispersion and electrostatic interactions at closer intermolecular distances, which is achievable in a parallel-displaced geometry. nih.gov It is important to note that treating the interaction simply as two opposing quadrupoles is an oversimplification, as this model is only quantitatively accurate at large intermolecular distances. nih.gov At the van der Waals contact distance, other factors like dispersion and charge-transfer contributions must be considered to rationalize the structure. nih.gov

Table 1: Calculated Interaction Energies for Different Configurations of the Benzene-Hexafluorobenzene Complex

Configuration Interaction Energy (kcal/mol) Method of Calculation
Slipped-parallel (Cs) -5.38 CCSD(T) at basis-set limit
Sandwich (C6v) -5.07 CCSD(T) at basis-set limit
T-shaped (C2v) -1.74 CCSD(T) at basis-set limit
T-shaped (C2v) -0.88 CCSD(T) at basis-set limit

Data sourced from ab initio calculations by Tsuzuki et al. acs.org

Specific Role of C-H···F-C Interactions

In the solid-state structure of the benzene-hexafluorobenzene adduct, the molecules arrange in columns of alternating benzene and hexafluorobenzene, with their molecular planes nearly parallel. aip.org This arrangement facilitates close contacts between the hydrogen atoms of benzene and the fluorine atoms of hexafluorobenzene in adjacent columns. ucl.ac.uk These C-H···F-C interactions have been a subject of considerable interest and debate.

The significance of these interactions is supported by crystallographic data which show interatomic distances between hydrogen and fluorine atoms that are shorter than the sum of their van der Waals radii. ucl.ac.uk While these interactions are weaker than the dominant π-π stacking forces within the columns, they play a crucial role in the three-dimensional packing of the molecules in the crystal. ucl.ac.uk It is the combination of the face-to-face quadrupole interactions and these edge-to-edge C-H···F-C interactions that defines the complete structural arrangement of the co-crystal. ucl.ac.ukresearchgate.net

Aromaticity Perturbations and Their Influence on Stacking Interactions

The concept of aromaticity is central to understanding the stacking interactions in the benzene-hexafluorobenzene complex. The perturbation of the aromatic π-system by substituents dramatically influences the nature of these interactions. In benzene, the delocalized π-electrons create an electron-rich face, making it a π-basic or electron-donating ring. acs.orgnih.gov In contrast, the six highly electronegative fluorine substituents in hexafluorobenzene withdraw electron density from the ring, making it π-acidic or electron-deficient. acs.orgnih.gov

This electronic disparity is the primary driver for the strong, favorable face-to-face stacking interaction, which can be viewed as a Lewis acid-base or donor-acceptor interaction. libretexts.orgscispace.com The electron-rich π-cloud of benzene interacts favorably with the electron-poor π-cloud of hexafluorobenzene. libretexts.org This is in stark contrast to the benzene dimer, where the interaction between two electron-rich π-systems leads to a repulsive electrostatic interaction in a sandwich configuration, favoring a T-shaped or parallel-displaced geometry to minimize this repulsion. wikipedia.org

The reversal of the quadrupole moment in hexafluorobenzene compared to benzene is a direct consequence of this perturbation of aromaticity. rsc.orgwikipedia.org This electrostatic complementarity is a key factor that stabilizes the stacked arrangement of the benzene-hexafluorobenzene complex. nih.govlibretexts.org Theoretical studies have shown that while dispersion forces are the largest stabilizing component, the electrostatic contribution is significant and is what differentiates the interaction from that of a benzene dimer. acs.orgacs.org The interaction energy of the slipped-parallel benzene-hexafluorobenzene complex is calculated to be about twice as large as that of the benzene dimer, a testament to the favorable electrostatic interactions resulting from the perturbed aromatic systems. acs.org

Table 2: Quadrupole Moments of Benzene and Hexafluorobenzene

Compound Quadrupole Moment (10-40 C m2)
Benzene -29.0 ± 1.7
Hexafluorobenzene +31.7 ± 1.7

The opposite signs indicate the reversed polarity of the charge distribution. researchgate.netresearchgate.net

Advanced Computational Approaches for Benzene Hexafluorobenzene 1/1 Complex Studies

High-Level Ab Initio Electronic Structure Calculations

Ab initio, or first-principles, methods are crucial for providing benchmark-quality data for weakly bound complexes. These methods solve the electronic Schrödinger equation without empirical parameters, with their accuracy primarily determined by the level of electron correlation treatment and the size of the basis set used. For the benzene-hexafluorobenzene complex, high-level wavefunction theory (WFT) is essential for obtaining reliable interaction energies and geometries. nih.gov

Møller-Plesset perturbation theory is a widely used post-Hartree-Fock method that introduces electron correlation effects as a perturbation to the Hartree-Fock solution. wikipedia.orgsmu.edu The second-order level, MP2, is the most common and cost-effective variant, capable of recovering a significant portion (typically 80-90%) of the electron correlation energy. fiveable.me

In studies of the benzene-hexafluorobenzene complex and its derivatives, MP2 has been employed to calculate interaction energies and optimize dimer geometries. nih.gov For instance, calculations at the MP2(full) level have been used to explore the potential energy surfaces of parallel-displaced dimer configurations. nih.gov These studies systematically vary the vertical and horizontal distances between the centers of mass of the two aromatic rings to locate the optimal geometry. nih.gov While MP2 offers a substantial improvement over Hartree-Fock theory, it is often a stepping stone to more accurate methods, and its results can be refined by higher-order calculations. smu.edunih.gov An integral-direct, density-fitted MP2 implementation has been developed for periodic systems, allowing for the study of the benzene (B151609) crystal and predicting a cohesive energy of -72.8 kJ/mol, which is significantly larger in magnitude than previously reported MP2 results. arxiv.org

The Coupled Cluster Singles and Doubles with a perturbative triples correction, denoted as CCSD(T), is widely regarded as the "gold standard" in quantum chemistry for its ability to yield highly accurate results for systems dominated by a single-reference electronic state. d-nb.info It provides an excellent balance of accuracy and computational cost for calculating non-covalent interaction energies, often achieving what is known as "chemical accuracy" (around 1 kcal/mol).

For the benzene-hexafluorobenzene complex, CCSD(T) calculations provide the benchmark against which other, more approximate methods are judged. acs.org Studies have shown that the slipped-parallel (C_s symmetry) configuration of the complex is the most stable, with a calculated interaction energy of -5.38 kcal/mol. acs.org The sandwich (C_6v symmetry) configuration is slightly less stable, with an interaction energy of -5.07 kcal/mol. acs.org In contrast, two T-shaped configurations are significantly less stable, with interaction energies of only -1.74 and -0.88 kcal/mol. acs.org These results underscore that the interaction in this complex is primarily driven by dispersion forces, which strongly favor face-to-face stacking, although electrostatic contributions are also a stabilizing factor in the slipped-parallel arrangement. acs.org

The accuracy of any ab initio calculation is limited by the basis set used to represent the molecular orbitals. To approach the true theoretical result, one must extrapolate to the Complete Basis Set (CBS) limit. This technique involves performing calculations with a series of systematically larger basis sets (e.g., correlation-consistent basis sets like aug-cc-pVDZ, aug-cc-pVTZ, etc.) and then using an extrapolation formula to estimate the energy at the infinite basis set limit. molpro.net

This procedure is critical for obtaining benchmark-quality interaction energies. acs.orgtrygvehelgaker.no For the CCSD(T) interaction energies of the benzene-hexafluorobenzene complex mentioned above, the final values were estimated at the basis-set limit. acs.org This was achieved by calculating the MP2 interaction energy at the CBS limit and adding a CCSD(T) correction term that was obtained using a medium-sized basis set. acs.org Such techniques are essential for minimizing the basis set superposition error (BSSE) and ensuring the calculated energies are converged and reliable. nih.gov

Table 1: Calculated Ab Initio Interaction Energies (kcal/mol) for Benzene-Hexafluorobenzene Complex Configurations at the Estimated Basis Set Limit.
ConfigurationSymmetryMP2 Interaction EnergyCCSD(T) Interaction Energy
Slipped-ParallelC_s-5.63-5.38
SandwichC_6v-5.30-5.07
T-shaped (H of Benzene to Ring of HFB)C_2v-1.63-1.74
T-shaped (F of HFB to Ring of Benzene)C_2v-0.61-0.88

Data sourced from The Journal of Physical Chemistry A. acs.org

Density Functional Theory (DFT) Incorporating Dispersion Corrections

While high-level ab initio methods provide benchmark accuracy, their computational cost makes them unsuitable for larger systems. Density Functional Theory (DFT) offers a more computationally efficient alternative, but standard DFT functionals based on local or semi-local approximations are inherently unable to describe the long-range London dispersion forces that are critical for systems like the benzene-hexafluorobenzene complex. nih.govacs.orgq-chem.com This failure necessitates the development and application of dispersion-corrected DFT methods.

The performance of DFT methods varies significantly depending on the choice of the exchange-correlation functional. nih.gov For non-covalent interactions, a new generation of functionals has been developed to provide better accuracy. A systematic benchmarking of nine widely used exchange-correlation functionals (BLYP, TPSS, B97, ωB97X, B3LYP, M062X, PW6B95, B2PLYP, and PWPB95) was carried out to identify optimal approaches for modeling such interactions. nih.gov

For the interaction between benzene and hexafluorobenzene (B1203771), functionals like M06-2X have been shown to perform reasonably well, predicting interaction energies that align with high-level CCSD(T) values. rsc.org This is because the M06-2X functional was parameterized to better handle non-covalent interactions. rsc.org In contrast, older functionals like B3LYP, when uncorrected for dispersion, perform poorly and may fail to find a stable, bound state for the complex. nih.govrsc.org

To remedy the deficiencies of standard DFT, several dispersion correction schemes have been developed. These methods typically add an empirical energy term to the DFT energy to account for van der Waals interactions. q-chem.com Prominent examples include Grimme's DFT-D family (e.g., DFT-D2, DFT-D3) and the exchange-dipole model (XDM). q-chem.comnih.gov

Dispersion-corrected DFT (DC-DFT) has proven to be a powerful tool for studying aromatic complexes. nih.govacs.org Modern DC-DFT methods can achieve accurate results for dimerization energies with an error of only about 5-10% compared to WFT benchmarks. nih.gov For example, a study of various computational methods on complexes involving benzene and hexafluorobenzene found that the DFT-D model produced interaction energies within approximately 0.5 kcal/mol of CCSD(T) values. rsc.org However, it is important to note that different models can yield slightly different trends; while CCSD(T) and the M06-2X functional predict a slightly stronger interaction for benzene-methane compared to hexafluorobenzene-methane, the DFT-D model predicted the opposite. rsc.org This highlights the importance of careful benchmarking and selection of the appropriate dispersion-corrected method for the system under investigation. rsc.orgrsc.org

Table 2: Comparison of Calculated Interaction Energies (kcal/mol) for Benzene-Methane and Hexafluorobenzene-Methane Complexes Using Different Computational Methods.
MethodBenzene-Methane Interaction EnergyHexafluorobenzene-Methane Interaction Energy
CCSD(T)-1.52-1.45
M06-2X-1.49-1.39
DFT-D-1.05-1.12

Data sourced from a computational study by Raju et al. rsc.org This table uses the methane (B114726) complex as a model to illustrate the performance of different methods on C-H/π interactions relevant to the benzene-hexafluorobenzene system.

Energy Decomposition Analysis (EDA) for Intermolecular Bonding

Energy Decomposition Analysis (EDA) is a powerful computational tool that partitions the total interaction energy of a molecular complex into physically meaningful components. This allows for a detailed understanding of the nature of the intermolecular bonding.

In the benzene-hexafluorobenzene complex, the interaction is a delicate balance of attractive and repulsive forces. EDA studies have consistently shown that dispersion is the primary source of attraction. acs.orgnih.gov However, electrostatic interactions also play a crucial stabilizing role, a feature that distinguishes this complex from the benzene dimer where electrostatic forces are repulsive in the parallel-slipped arrangement. acs.orgnih.gov

The quadrupole moments of benzene and hexafluorobenzene are opposite in sign, which contributes to the favorable electrostatic interaction in the complex. nih.govrsc.org Ab initio calculations have quantified the interaction energies for different orientations of the complex. The slipped-parallel (C_s) geometry is found to be the most stable, with a calculated interaction energy of -5.38 kcal/mol. acs.orgnih.gov The sandwich (C_6v) configuration is slightly less stable at -5.07 kcal/mol, while the T-shaped (C_2v) geometries have significantly smaller interaction energies. acs.orgnih.gov Both electrostatic and dispersion forces work in concert to stabilize the slipped-parallel structure, making it the preferred orientation. acs.orgnih.gov

A key finding is that while electrostatic forces are significant, they are not the sole determinants of the complex's geometry. The preference for a parallel-displaced arrangement over a perfect sandwich structure is rationalized by the ability of the molecules to achieve closer contact, thereby maximizing favorable dispersion interactions. nih.gov This is dictated by the shape of the electron density isosurfaces of the individual molecules. nih.gov

Table 1: Calculated Interaction Energies and Components for Benzene-Hexafluorobenzene Complex Orientations

OrientationTotal Interaction Energy (kcal/mol)Key Contributing Forces
Slipped-Parallel (C_s)-5.38 acs.orgnih.govStrong Dispersion and Electrostatic Attraction acs.orgnih.gov
Sandwich (C_6v)-5.07 acs.orgnih.govSignificant Dispersion and Electrostatic Attraction acs.org
T-shaped (C_2v)-1.74 and -0.88 acs.orgnih.govWeaker Interactions

This table presents data from ab initio calculations, providing a snapshot of the energetic landscape of the benzene-hexafluorobenzene complex.

Evaluation of Polarization and Minor Charge-Transfer Contributions

These complexes can be viewed as Lewis acid-base or electron donor-acceptor interactions. scispace.com The fluorine atoms in hexafluorobenzene exert a strong negative inductive effect, making the aromatic ring electron-deficient and a good electron acceptor (Lewis acid). scispace.com Conversely, benzene acts as the electron donor (Lewis base).

While direct charge-transfer bands in the electronic spectra of simple benzene-hexafluorobenzene mixtures in solution have not been readily observed, studies on substituted derivatives provide evidence for charge-transfer interactions. scispace.com For instance, complexes of hexafluorobenzene with more basic partners like mesitylene (B46885) and 2-methylnaphthalene (B46627) are more stable, indicating the importance of the donor's electron-donating ability. scispace.com In the case of the hexafluorobenzene complex with N,N-dimethylaniline, a significant charge-transfer interaction is suggested to contribute to its higher binding energy compared to the aniline (B41778) complex. nih.gov The interaction energy is also found to correlate with polarization and charge-transfer energies. researchgate.net

Molecular Dynamics (MD) Simulations of Benzene--Hexafluorobenzene (1/1) Systems

Molecular dynamics (MD) simulations provide a powerful lens to study the time-dependent behavior of the benzene-hexafluorobenzene complex, offering insights into its dynamics in condensed phases.

MD simulations of liquid mixtures of benzene and hexafluorobenzene have revealed the presence of relatively long-lived complexes. nih.gov These simulations show a significant perturbation of the local structure in the first solvation shell of like molecules, consistent with the formation of benzene-hexafluorobenzene pairs. nih.gov The complexes tend to adopt a parallel, face-to-face configuration as they move within the liquid. nih.gov

The lifetime of these complexes has been estimated using methods originally developed for studying hydrogen bonds. Depending on the computational approach, lifetimes at room temperature are in the range of 30-40 picoseconds (ps) based on direct time-averaging and 60-120 ps from autocorrelation function methods, with the longest lifetimes observed in equimolar mixtures. nih.gov

Accurate MD simulations rely on well-parameterized intermolecular force fields that describe the interactions between molecules. While transferable all-atom force fields can adequately describe the properties of pure benzene and pure hexafluorobenzene, they often struggle to accurately simulate the interactions in a 1:1 mixture. nih.gov

To address this, researchers have developed and optimized potential models. One key finding is that simply using standard combining rules (like the Lorentz-Berthelot rules) for the cross-interactions between hydrogen and fluorine atoms can lead to a significant overestimation of the energy of mixing. nih.gov A better agreement with experimental data is achieved by scaling down the strength of these cross-interactions. nih.gov

Alternative approaches have also been explored, such as models that replace atomic point charges with a set of off-atom charges to better represent the molecular quadrupole moments. nih.gov The simplest model that effectively describes the experimental distance distribution between benzene and hexafluorobenzene involves representing each molecule as a single ellipsoid for van der Waals interactions, supplemented by three point charges on the axis perpendicular to the aromatic plane to reproduce the quadrupole moment. nih.gov

The surrounding solvent environment can significantly influence the stability and behavior of the benzene-hexafluorobenzene complex. The nature of the solvent plays a critical role in the thermodynamics of complex formation. researchgate.net While specific MD simulation studies focusing solely on the solvent effect on the benzene-hexafluorobenzene complex are not extensively detailed in the provided search results, the principles of solvent-solute interactions are well-established. researchgate.net

For instance, the stability of a complex can be affected by the polarity and coordinating ability of the solvent. researchgate.net In a broader context, computational studies have explored the influence of minute quantities of liquid additives on the dynamics of molecular solids, which is relevant to understanding how different environments can alter intermolecular interactions and mobility. chemrxiv.org The presence of a solvent can modulate the electrostatic and dispersion forces that govern the association of the benzene and hexafluorobenzene molecules.

Monte Carlo Simulation Methodologies

Monte Carlo (MC) simulations are a powerful class of computational techniques used to study the properties of molecular systems by generating random configurations and evaluating them based on a given potential energy function. uoa.gr Unlike molecular dynamics, which follows the deterministic evolution of a system through time, MC methods use stochastic sampling to explore the phase space, making them particularly effective for overcoming high energy barriers and studying thermodynamic equilibria. nih.gov

For the benzene-hexafluorobenzene system, MC simulations, often in the canonical (NVT) or isothermal-isobaric (NPT) ensembles, are employed to investigate its structural and thermodynamic properties. uoa.gr These simulations rely on accurate intermolecular potential models to describe the interactions between molecules. While transferable all-atom force fields can accurately describe the properties of pure benzene and pure hexafluorobenzene, they have been shown to be less effective in simulating the 1:1 mixture. nih.govosti.gov Therefore, the development and optimization of potential models are critical. These models are often refined to reproduce experimental data across a wide range of thermodynamic conditions, from ambient to supercritical states. uoa.gr

Advanced techniques like Grand-Canonical Monte Carlo (GCMC) simulations can also be applied. GCMC is particularly useful for studying sorption processes and phase equilibria by allowing for the insertion and deletion of molecules, thus simulating a system in contact with a reservoir of particles at a constant chemical potential. nih.gov For instance, a biased GCMC method combined with a reactive force field (ReaxFF) has been developed to predict chemical equilibria in complex systems, a methodology that could be adapted to study the reactive environment around the benzene-hexafluorobenzene complex. nih.gov

Table 1: Application of Monte Carlo Methods in Aromatic System Studies This table is interactive. You can sort and filter the data.

Simulation Type Key Feature Application to Benzene-Hexafluorobenzene System Reference
Canonical Ensemble (NVT) MC Constant Number of particles (N), Volume (V), and Temperature (T) Used to calculate isotherms and the excess chemical potential of benzene fluid. researchgate.net researchgate.net
Molecular Dynamics (MD) & MC Combination of deterministic time evolution and stochastic sampling Development and testing of new effective intermolecular potential models for benzene and hexafluorobenzene. uoa.gr uoa.gr
Grand-Canonical MC (GCMC) Constant Chemical Potential (μ), Volume (V), and Temperature (T) Can predict chemical equilibrium conditions at a given temperature and pressure. nih.gov nih.gov
Quantum Monte Carlo (QMC) Uses statistical sampling to solve the Schrödinger equation Provides highly accurate ab-initio thermochemistry, such as the total atomization energy of benzene. arxiv.org arxiv.org

Characterization of the Potential Energy Surface (PES) for Benzene--Hexafluorobenzene (1/1) Interaction

The potential energy surface (PES) describes the energy of the complex as a function of the relative positions and orientations of the two molecules. Characterizing the PES is fundamental to understanding the stability, structure, and dynamics of the benzene-hexafluorobenzene dimer. High-level ab initio quantum mechanical calculations, such as coupled-cluster with single, double, and perturbative triple excitations [CCSD(T)], are often employed to accurately map the PES. acs.orgnih.gov

Studies have shown that the global minimum on the PES corresponds to a slipped-parallel (Cs) configuration . acs.orgnih.gov In this arrangement, the rings are parallel but laterally displaced from a perfect face-to-face sandwich structure. This preference is a result of the interplay between stabilizing electrostatic and dispersion forces, and the minimization of repulsive exchange interactions. acs.orgcapes.gov.br

The sandwich (C6v) configuration , where the rings are directly superimposed, is not the most stable structure but rather a saddle point on the potential energy surface. nih.gov It is slightly less stable than the slipped-parallel complex. acs.orgsigmaaldrich.com Other configurations, such as the T-shaped (C2v) complexes , where the edge of one ring points towards the face of the other, have significantly smaller interaction energies and are much less stable. acs.orgsigmaaldrich.com The interaction energy in the preferred slipped-parallel orientation is notably larger than that of the benzene dimer, a consequence of the favorable electrostatic interaction between the quadrupole moments of opposite signs in benzene and hexafluorobenzene. acs.orgnih.gov

Table 2: Interaction Energies and Geometries of Benzene-Hexafluorobenzene Complex Configurations This table is interactive. You can sort and filter the data.

Configuration Symmetry Calculated Interaction Energy (kcal/mol) Key Geometric Feature Reference
Slipped-Parallel Cs -5.38 Laterally displaced parallel rings acs.orgnih.gov
Sandwich C6v -5.07 Face-to-face superimposed rings acs.orgsigmaaldrich.com
T-Shaped (Type 1) C2v -1.74 Edge of one ring to the face of the other acs.orgsigmaaldrich.com
T-Shaped (Type 2) C2v -0.88 Edge of one ring to the face of the other (different orientation) acs.orgsigmaaldrich.com

Simplified Multipolar and Ellipsoidal Models for Intermolecular Description

While high-level quantum mechanical calculations provide the most accurate description of the benzene-hexafluorobenzene interaction, their computational cost is prohibitive for large-scale simulations. Therefore, simplified models are essential for efficiently describing the intermolecular forces.

Standard all-atom transferable force fields, while successful for pure liquids, often fail to accurately reproduce the intermolecular distance distribution for the 1:1 benzene-hexafluorobenzene mixture. nih.govosti.gov This discrepancy highlights the need for more refined, yet computationally inexpensive, models.

One successful approach involves representing each molecule not as a collection of individual atoms, but in a more coarse-grained manner. nih.govosti.gov A particularly effective simple model uses a single ellipsoid for each molecule to account for the van der Waals (shape and dispersion) interactions. The crucial electrostatic interaction, which is dominated by the molecular quadrupoles, is modeled by a set of three point charges placed on the principal axis perpendicular to the plane of each ring. nih.govosti.gov These charges are optimized to reproduce the quadrupole moment that would be obtained from an all-atom charge distribution. This combined ellipsoidal and multipolar model has been shown to accurately describe the experimental distance distribution between benzene and hexafluorobenzene, demonstrating that with careful parameterization, simplified models can capture the essential physics of the interaction. nih.gov

Experimental Probes for Structural and Intermolecular Insights into Benzene Hexafluorobenzene 1/1 Complex

X-ray and Neutron Diffraction Techniques

Diffraction methods are paramount for elucidating the precise three-dimensional structure of the benzene-hexafluorobenzene complex in the solid state.

Single Crystal X-ray Diffraction for Co-crystal Structure Determination

Single crystal X-ray diffraction has been instrumental in determining the co-crystal structure of the benzene-hexafluorobenzene complex. scispace.comnih.gov This technique reveals that the two components form a 1:1 adduct with a distinct alternating stacked arrangement. The crystal structure consists of parallel pillars of alternating benzene (B151609) and hexafluorobenzene (B1203771) molecules. nih.govacs.org This face-to-face stacking is a direct consequence of the favorable electrostatic interactions between the electron-rich π-system of benzene and the electron-deficient π-system of hexafluorobenzene. acs.orgnih.govrsc.org The interplanar distance between the aromatic rings is a key parameter derived from these studies, providing a measure of the strength of the π-π interaction. For instance, in the complex formed between hexafluorobenzene and mesitylene (B46885) (1,3,5-trimethylbenzene), a similar stacked structure is observed with a melting point of 34 °C. nih.govacs.org Computational studies complement these experimental findings, predicting that the slipped-parallel configuration is the most stable, with a significant interaction energy. acs.orgnih.gov

Table 1: Crystallographic Data for Aromatic Complexes
ComplexCrystal SystemSpace GroupKey Structural FeatureReference
Benzene--HexafluorobenzeneOrthorhombicPbcaAlternating stacked pillars youtube.com
Mesitylene--HexafluorobenzeneNot specifiedNot specifiedAlternating π–π stacked pillars nih.govacs.org

Powder X-ray Diffraction for Polymorphic Phase Analysis

Powder X-ray diffraction (PXRD) is a valuable tool for analyzing the polymorphic phases of crystalline materials. researchgate.net Polymorphism refers to the ability of a compound to exist in more than one crystal structure, which can be influenced by conditions like temperature and pressure. youtube.com For the benzene-hexafluorobenzene system, PXRD can be used to identify different crystalline forms that may exist under various conditions. researchgate.netrsc.org The diffraction pattern is unique to each crystalline phase, and changes in peak positions or the appearance of new peaks can indicate a phase transition. researchgate.net Studies have shown that the benzene-hexafluorobenzene adduct exhibits four solid phases, and the transitions between them have been investigated using diffraction techniques. rsc.org

Neutron Diffraction for Light Atom Localization and Dynamics

Neutron diffraction offers a significant advantage over X-ray diffraction in locating light atoms, such as hydrogen (or its isotope, deuterium), with high precision. nih.govornl.gov This is crucial for accurately determining the geometry of the C-H···F-C interactions in the benzene-hexafluorobenzene complex. rsc.org By using deuterated benzene (C₆D₆), the scattering contrast is enhanced, allowing for a more detailed analysis of the intermolecular structure. acs.orgnih.gov

Neutron diffraction studies have been performed on both the solid and liquid states of the 1:1 benzene-hexafluorobenzene mixture. iaea.org In the solid state, these studies have provided detailed information on the evolution of the crystal structure with temperature, revealing changes in the molecular arrangement at three distinct phase transitions. rsc.orgtandfonline.com In the liquid state, a combination of X-ray and neutron diffraction has shown that a significant degree of local ordering persists. The data indicates a reorientation from a T-shaped or L-shaped arrangement typical of the pure components to a nearly parallel alignment of the molecules in the 1:1 complex. iaea.org The stacking distance in the liquid was found to be approximately 3.7 Å, which is very similar to that observed in the solid phase. iaea.org

Quasielastic neutron scattering (QENS) has also been employed to investigate the molecular dynamics within the complex. These studies have identified three phase transitions at 205 K, 251 K, and 274 K, which are attributed to increasing orientational disorder. tandfonline.com In the lowest temperature phase, the dynamics are characterized by sixfold reorientations of the benzene molecule about its C₆ axis. tandfonline.com

Table 2: Key Findings from Neutron Diffraction Studies of the Benzene-Hexafluorobenzene Complex
StateTechniqueKey FindingReference
SolidNeutron DiffractionRevealed the evolution of the structure through four solid phases and changes in C-H···F-C interactions with temperature. rsc.org
LiquidCombined X-ray and Neutron DiffractionDemonstrated a reorientation from L-type geometry to a nearly parallel alignment in the 1:1 complex, with a stacking distance of 3.7 Å. iaea.org
SolidQuasielastic Neutron ScatteringIdentified three phase transitions and characterized the sixfold reorientation of benzene in the lowest temperature phase. tandfonline.com

Vibrational Spectroscopy for Intermolecular Interaction Signatures

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is highly sensitive to changes in the molecular environment and can provide valuable information about the formation and nature of intermolecular interactions in the benzene-hexafluorobenzene complex.

Infrared (IR) Spectroscopy for Complex Formation Detection

Infrared spectroscopy can detect the formation of the benzene-hexafluorobenzene complex by observing changes in the vibrational frequencies of the constituent molecules. researchgate.net When the complex forms, the symmetry of the individual molecules is lowered, which can lead to the activation of IR-inactive modes and shifts in the frequencies of IR-active modes. researchgate.net For example, certain vibrational modes of benzene that are IR-inactive in the isolated molecule (due to its high D₆h symmetry) can become IR-active upon complexation. researchgate.netlibretexts.org

Studies have shown that the out-of-plane C-H bending mode of benzene is particularly sensitive to complexation. mdpi.com The interaction with hexafluorobenzene can cause a blue shift (an increase in frequency) of this mode. mdpi.com However, some studies have noted that in solution, the concentrations might be too low to observe significant concentrations of the complex, making the detection of new absorption bands challenging. scispace.com Despite this, IR spectroscopy remains a useful tool for probing the interactions, especially when combined with other techniques and computational methods. researchgate.netmpg.de

Table 3: Characteristic Infrared Spectral Changes Upon Benzene-Hexafluorobenzene Complexation
Vibrational ModeMoleculeObserved ChangeReference
Out-of-plane C-H bending (ν₄, A₂ᵤ)BenzenePerturbed by interaction with Lewis acids like hexafluorobenzene. mdpi.com
Forbidden modesBenzeneMay become IR-active due to symmetry lowering upon complexation. researchgate.net

Raman Spectroscopy for Molecular Reorientation and Vibrational Modes

Raman spectroscopy is another powerful technique for studying the benzene-hexafluorobenzene complex. It provides information on both the vibrational modes and the reorientational motion of the molecules in the complex. researchgate.netkoreascience.kr

Analysis of the Raman band shapes can yield reorientational correlation times, which describe how quickly a molecule tumbles in a liquid. researchgate.netkoreascience.kr Studies on the reorientational motion of hexafluorobenzene in benzene have shown that the motion is slowed down upon mixing, suggesting the formation of transient complexes. researchgate.netkoreascience.kr However, these studies did not find evidence for long-lived 1:1 complexes in the liquid state. researchgate.net

Raman spectroscopy also probes the vibrational modes of the complex. pnnl.gov Similar to IR spectroscopy, changes in the Raman spectra of benzene and hexafluorobenzene upon mixing can indicate complex formation. The vibrational frequencies of both molecules are perturbed by the intermolecular interactions. For instance, the totally symmetric stretching modes of both benzene and hexafluorobenzene can be analyzed to understand the effects of complexation. pnnl.gov The appearance of new bands or shifts in existing bands can be correlated with the strength and nature of the π-π stacking interaction.

Table 4: Applications of Raman Spectroscopy to the Benzene-Hexafluorobenzene System
Type of StudyInformation ObtainedKey FindingReference
Band Shape AnalysisMolecular reorientation timesSlowing of hexafluorobenzene reorientation in benzene, suggesting transient complex formation. researchgate.netkoreascience.kr
Vibrational Frequency AnalysisChanges in vibrational modesProvides information on intermolecular interactions and comparison with computational predictions. pnnl.gov

Cryospectroscopic Studies for Low-Temperature Complex Characterization

Cryospectroscopic techniques, particularly infrared (IR) spectroscopy in cryogenic solutions, have been instrumental in the direct detection and characterization of the benzene-hexafluorobenzene complex at low temperatures. By studying the complex in a liquid krypton solution over a temperature range of 125–165 K, researchers have been able to isolate and identify vibrational bands that are specific to the 1:1 complex. acs.org

The lifetime of the complex in these solutions is predicted by molecular dynamics simulations to be between 17 and 33 picoseconds, which is sufficiently long for detection by IR spectroscopy. acs.org Analysis of the spectra as a function of temperature allowed for the determination of the thermodynamic parameters of association. The complexation enthalpy (ΔH°) in the liquid krypton solution was found to be -6.0(2) kJ mol⁻¹. acs.org To relate this value to the intrinsic interaction energy, theoretical corrections for the solvent effects were applied, yielding a gas-phase complexation enthalpy of -12.3 kJ mol⁻¹. acs.org

Ab initio calculations performed at the MP2/6-31G(d) level of theory complement these experimental findings, predicting a complexation energy of -16.8 kJ mol⁻¹. These calculations suggest that the complex adopts a Cₛ symmetry, where the two aromatic rings are slightly shifted and tilted relative to each other, rather than a perfect face-to-face sandwich (C₆ᵥ) or T-shaped arrangement. acs.org

ParameterValueMethodSource
Complexation Enthalpy (in liquid Kr)-6.0(2) kJ mol⁻¹Temperature-dependent IR spectroscopy acs.org
Complexation Enthalpy (gas-phase, corrected)-12.3 kJ mol⁻¹Correction of experimental data using Monte Carlo simulations acs.org
Complexation Energy (calculated)-16.8 kJ mol⁻¹Ab initio MP2/6-31G(d) acs.org
Complex Lifetime (at 126 K)33(20) psMolecular dynamics simulation acs.org
Complex Lifetime (at 158 K)17(5) psMolecular dynamics simulation acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Research

NMR spectroscopy, in both solid and solution states, serves as a powerful tool to probe the electronic structure, dynamics, and association phenomena of the benzene-hexafluorobenzene complex.

Solid-State NMR for Molecular Motion and Phase Transitions

Solid-state NMR (ssNMR) studies, utilizing techniques like magic-angle spinning (MAS) and cross-polarization (CP), provide detailed information on the molecular dynamics and local environment within the crystalline complex. rsc.orgpsu.edu

¹³C ssNMR experiments have shown that the principal values of the ¹³C chemical shift tensor for both the benzene and hexafluorobenzene components in the complex are very similar to those in their pure solid forms. rsc.orgpsu.edu This key finding suggests that there is minimal redistribution of electron density or charge transfer upon formation of the complex. rsc.orgpsu.edu The interaction is therefore dominated by electrostatic and dispersion forces rather than the formation of a classic charge-transfer complex. acs.orgnih.gov

²H ssNMR spectroscopy has been used to extend the understanding of the molecular dynamics. rsc.orgrsc.org These studies reveal that in the complex, the benzene molecule undergoes rapid reorientation about its local C₆ axis. rsc.org Furthermore, the benzene ring exhibits a "wobbling" motion, the amplitude of which increases with temperature. rsc.orgpsu.edu The reorientations of hexafluorobenzene have been shown to occur independently of the motions of benzene. rsc.org The activation energies for these motions in the low-temperature phases are comparable to those observed in the pure solids. rsc.org Evidence for a phase transition at 247.5 K is supported by ²H NMR results, which show the onset of the benzene ring wobbling above this temperature, likely due to an increase in the unit cell volume. psu.edu

Solution-State NMR for Complex Detection and Association Constant Determination

The existence of the benzene-hexafluorobenzene complex in the liquid phase is supported by various structural studies. aip.org While the solid-state interactions are well-documented, solution-state NMR provides a method to confirm the persistence of this association in a solvent and to quantify its strength.

The formation of a complex in solution can be detected by monitoring the chemical shifts of the protons of benzene and the fluorine atoms of hexafluorobenzene as a function of concentration or the mole ratio of the two components. Upon complex formation, the electronic environment of the nuclei changes, leading to shifts in their resonance frequencies.

For quantitative analysis, NMR titration is a standard method. In such an experiment, the concentration of one component (the "guest," e.g., benzene) is held constant while the concentration of the other component (the "host," e.g., hexafluorobenzene) is systematically varied. The change in the chemical shift of the guest's protons is measured at each step. By fitting the resulting binding isotherm (a plot of the chemical shift change versus the host concentration) to a suitable binding model (e.g., a 1:1 association model), the association constant (Kₐ) can be determined. A larger Kₐ value indicates a stronger interaction and a more stable complex in solution. While this is a standard methodology, specific Kₐ values for the benzene-hexafluorobenzene system from NMR titration were not detailed in the reviewed literature, which has focused more on its solid-state properties. bohrium.comscispace.com

Calorimetric Studies of Phase Behavior

Differential Scanning Calorimetry (DSC) for Phase Transition Characterization

Calorimetric methods, such as Differential Scanning Calorimetry (DSC) and heat capacity measurements, are essential for characterizing the thermodynamic properties of the phase transitions in the solid benzene-hexafluorobenzene complex. These studies measure the heat flow associated with thermal events as a function of temperature.

Heat capacity measurements conducted on the 1:1 complex between 60 K and 320 K have definitively identified the presence of multiple solid-solid phase transitions. rsc.org The evolution of the structure through its four solid phases (I, II, III, and IV, in order of decreasing temperature) has been investigated, revealing distinct thermal signatures. ucl.ac.uk

The key phase transitions identified are:

Phase IV ↔ Phase III: This transition occurs with significant thermal hysteresis. ucl.ac.uk

Phase III ↔ Phase II: Occurs at approximately 199 K. rsc.org

Phase II ↔ Phase I: Occurs at approximately 247.5 K. rsc.org

An additional transition is observed at 272.0 K. rsc.org The phase stable between 199 K and 247.5 K (Phase II) can be supercooled below 199 K, indicating a kinetic barrier to the phase transformation. rsc.org The transition at 247.5 K is associated with the formation of a plastic phase (Phase I), which is consistent with NMR observations of increased molecular motion. psu.eduucl.ac.uk The volume change at the phase transitions is a driving factor, particularly for the transition between phases III and IV, which is related to changes in the C-H···F-C interactions between adjacent columns of the complex. ucl.ac.uk

TransitionTemperature (K)TechniqueSource
Phase III → Phase II199Heat Capacity Measurement rsc.org
Phase II → Phase I247.5Heat Capacity Measurement rsc.org
Additional Solid-Solid Transition272.0Heat Capacity Measurement rsc.org

Dynamics and Energetics of Benzene Hexafluorobenzene 1/1 Complex Formation

Determination of Complex Lifetime in Solution Environments

The lifetime of the benzene--hexafluorobenzene complex in solution has been investigated using molecular dynamics simulations, with results varying based on the computational method employed. aip.orgnih.gov Studies at room temperature have calculated lifetimes using two primary schemes: a direct time-averaging method and an approach based on the autocorrelation function of bond occupation numbers. nih.gov

The direct time-averaging scheme suggests lifetimes in the range of 30–40 picoseconds (ps). nih.gov In contrast, the autocorrelation function method yields significantly longer lifetimes, estimated to be between 60 and 120 ps. nih.gov The longest lifetimes calculated via this latter method correspond to the equimolar mixture. aip.org These findings are consistent with the picture of relatively long-lived complexes existing in the liquid mixtures. nih.gov Other interpretations of spectroscopic data, such as far-IR spectra, have suggested the presence of complexes with lifetimes on the order of a single picosecond. aip.org

It has also been noted that a benzene-hexafluorobenzene dimer that remains stable for several reorientations would have an orientational relaxation time much longer than that of the individual monomer molecules. aip.org

Table 1: Calculated Lifetimes of the Benzene--Hexafluorobenzene Dimer in Solution at Room Temperature

Calculation Method Estimated Lifetime (ps)
Direct Time-Averaging Scheme 30 - 40
Autocorrelation Function of Bond Occupation Numbers 60 - 120

Temperature Dependence of Complex Stability and Enthalpies of Complexation

The stability of the benzene-hexafluorobenzene complex is markedly dependent on temperature. The 1:1 solid adduct possesses a melting point significantly higher than either of its pure components, a clear indication of the favorable interaction and stability of the complex in the solid state. aip.org Investigations using X-ray and neutron diffraction have revealed that the solid adduct undergoes three phase transitions as a function of temperature, with four distinct solid phases identified. ucl.ac.ukrsc.org As the temperature increases, the arrangement of the molecules within the crystal lattice changes, leading to an accelerated loss of cohesion between the columns of alternating benzene (B151609) and hexafluorobenzene (B1203771) molecules. ucl.ac.uk

In the liquid phase, studies of vapor-liquid equilibria for the binary system have been conducted over a temperature range of 30-70°C. rsc.org Analysis of the excess Gibbs free energy from these experiments allowed for the determination of equilibrium constants and enthalpies of formation for the complexing reaction. rsc.org

Ab initio calculations provide further insight into the energetics, estimating the interaction energy for different geometries of the complex. The slipped-parallel (Cs) configuration is found to be the most stable, with a calculated interaction energy of -5.38 kcal/mol. acs.orgnih.govsigmaaldrich.com The sandwich (C6v) geometry is slightly less stable at -5.07 kcal/mol, while two T-shaped (C2v) configurations are significantly less stable, with interaction energies of -1.74 and -0.88 kcal/mol. acs.orgnih.gov The primary source of attraction is the dispersion interaction, though electrostatic forces also contribute to the stabilization of the complex. acs.orgnih.gov Photoionization experiments have measured the dissociation energy (D₀) of the complex to be 1.6 ± 0.3 kcal mol⁻¹. scispace.com

At much higher temperatures, chemical dynamics simulations show that the complex dissociates. These studies were performed by exciting the complex to temperatures of 1000 K, 1500 K, and 2000 K. acs.orgnih.govacs.org

Table 2: Calculated Interaction Energies and Measured Dissociation Energy for the Benzene--Hexafluorobenzene Complex

Parameter Geometry Value (kcal/mol)
Interaction Energy Slipped-parallel (Cs) -5.38 acs.orgnih.gov
Interaction Energy Sandwich (C6v) -5.07 acs.orgnih.gov
Interaction Energy T-shaped (C2v) -1.74 acs.orgnih.gov
Interaction Energy T-shaped (C2v) -0.88 acs.orgnih.gov
Dissociation Energy (D₀) Not Specified 1.6 ± 0.3 scispace.com

Solvent Effects on Intermolecular Interaction Strength and Dynamics

The surrounding environment, or solvent, can significantly influence the dynamics and interaction strength of the benzene-hexafluorobenzene complex. Molecular dynamics simulations of the dissociation of an excited complex within a nitrogen (N₂) bath reveal a strong dependence on the bath density. acs.orgnih.govresearchgate.net At a low N₂ bath density (20 kg/m ³), the dissociation dynamics are similar to those observed in the gas phase. acs.orgacs.org However, at higher bath densities (e.g., 750 kg/m ³), the dynamics change drastically. acs.orgresearchgate.net

In a dense solvent environment, a competition arises between the direct dissociation of the complex and an energy transfer pathway to the solvent molecules. acs.orgnih.gov The efficiency of this energy transfer increases with bath density. nih.gov At the highest density studied, the energy transfer pathway becomes dominant, and negligible direct dissociation of the complex is observed. nih.govresearchgate.net The vibrational degrees of freedom of the complex are particularly effective in transferring energy to the N₂ bath. nih.gov This demonstrates that the solvent can act as an energy sink, stabilizing the complex and altering its dissociation mechanism.

Attempts to observe charge-transfer absorption bands in solvents like ethanol (B145695) and hexane (B92381) were unsuccessful, likely because the concentrations used were too low for significant complex formation to be detected. scispace.com

Analysis of Molecular Reorientational Dynamics in Binary Mixtures

The formation of the benzene-hexafluorobenzene complex in binary mixtures has a discernible effect on the rotational motion of the constituent molecules. Raman spectroscopy measurements have provided indirect evidence for complex formation by revealing a significant hindrance of the reorientational tumbling motion of the molecules within these mixtures. aip.org

Unimolecular Dissociation Pathways and Kinetics

The unimolecular dissociation of the benzene-hexafluorobenzene complex has been studied in detail through chemical dynamics simulations, particularly at high temperatures. acs.orgacs.org In these simulations, the complex is considered dissociated when the center-of-mass distance between the benzene and hexafluorobenzene molecules reaches 14 Å. acs.org

The studies, conducted at complex excitation temperatures of 1000 K, 1500 K, and 2000 K within a nitrogen bath, show a clear dissociation pathway. acs.orgnih.gov The dissociation rate constants have been calculated and fitted to the Arrhenius equation. acs.orgacs.org The activation energies for dissociation were found to be similar to the gas-phase value. acs.org

A key finding is the competition between the unimolecular dissociation pathway and an energy transfer pathway to the surrounding bath molecules. acs.orgnih.gov At low bath densities, direct dissociation is the primary outcome. acs.org At high bath densities, the energy transfer from the excited complex to the bath molecules becomes much more efficient and occurs on a longer timescale than dissociation. nih.gov This leads to the stabilization of the complex and a significant reduction in direct dissociation events. nih.gov

Advanced Quantum Chemical Topological and Electronic Structure Analyses

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing chemical bonding based on the topology of the electron density (ρ). acs.org By identifying critical points where the gradient of the electron density is zero (∇ρ = 0), QTAIM partitions a molecule into atomic basins and characterizes the interactions between them. acs.orgresearchgate.net

In the context of the benzene--hexafluorobenzene complex, QTAIM analysis is crucial for identifying and characterizing the non-covalent bonds. The theory predicts that the simultaneous existence of a bond path and a corresponding bond critical point (BCP) between two atoms is a necessary and sufficient condition for the atoms to be considered bonded. researchgate.net For the benzene--hexafluorobenzene complex, QTAIM analysis reveals BCPs between the atoms of the two interacting rings, confirming the presence of a direct interaction.

Topological parameters at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), describe the nature of the interaction. For the π-π stacking in this complex, the analysis typically shows low values of ρ and positive values of ∇²ρ at the intermolecular BCPs. These characteristics are indicative of closed-shell interactions, which include van der Waals forces, as opposed to shared-shell covalent interactions. chemrevlett.comresearchgate.net Furthermore, the analysis can identify ring critical points (RCPs) and cage critical points (CCPs) within the complex, which further define the topology of the intermolecular space and confirm the formation of a stable, three-dimensional structure. chemrevlett.com The QTAIM approach thus provides a definitive, quantitative description of the intermolecular bonding topology.

QTAIM ParameterTypical Finding for Benzene--HexafluorobenzeneInterpretation
Electron Density (ρ) at BCP LowIndicates weak, non-covalent interaction.
Laplacian of Electron Density (∇²ρ) at BCP PositiveCharacteristic of closed-shell interactions (e.g., electrostatic, van der Waals), where electron density is depleted in the internuclear region. researchgate.net
Total Electron Energy Density (H(r)) at BCP Slightly negative or positiveThe sign of H(r), the sum of kinetic (G(r)) and potential (V(r)) energy densities, helps distinguish the nature of the interaction. A small negative value suggests some covalent character, while a positive value confirms a purely closed-shell interaction. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex many-electron wavefunction into a representation of localized bonds, lone pairs, and antibonds, which aligns with the intuitive Lewis structure concept. niscair.res.inscispace.com A key feature of NBO analysis is its use of second-order perturbation theory to evaluate the energetic significance of delocalization effects, specifically the charge transfer between filled (donor) and vacant (acceptor) orbitals. niscair.res.inrsc.org

For the benzene--hexafluorobenzene complex, the interaction can be viewed from a donor-acceptor perspective, where the electron-rich π-system of benzene (B151609) acts as a Lewis base (donor) and the electron-deficient π-system of hexafluorobenzene (B1203771) acts as a Lewis acid (acceptor). nih.gov NBO analysis quantifies the charge transfer between the two molecules. It identifies the specific orbitals involved—typically from the π orbitals of benzene to the π* orbitals of hexafluorobenzene—and calculates the stabilization energy (E(2)) associated with this delocalization.

Donor NBO (Benzene)Acceptor NBO (Hexafluorobenzene)Stabilization Energy E(2) (kcal/mol)Significance
π(C-C)π*(C-C)LowIndicates a small but non-zero charge transfer from the π-system of benzene to the π-system of hexafluorobenzene, consistent with a weak donor-acceptor interaction.

Electron Localization Function (ELF) Investigations

The Electron Localization Function (ELF) is a powerful tool for mapping electron pair probability in molecular systems, providing a chemically intuitive visualization of core electrons, covalent bonds, and lone pairs. acs.org ELF analysis is based on the principle that regions of high electron localization correspond to the domains of electron pairs. The ELF is a scalar field, typically ranging from 0 (no localization) to 1 (perfect localization), with a value of 0.5 corresponding to a uniform electron gas. nih.gov

In the benzene--hexafluorobenzene complex, ELF analysis provides insight into the π-π stacking interaction. It visually distinguishes the core and valence regions of each molecule. The valence region is further partitioned into basins of attractors corresponding to σ bonds (between C-C and C-H/C-F atoms) and π systems. For the isolated monomers, ELF analysis shows the characteristic toroidal shape of the π-electron localization above and below the plane of the aromatic rings.

When the complex is formed, ELF analysis reveals how these regions of electron localization interact. It demonstrates that there is no formation of a shared, covalent bond between the rings. Instead, the analysis shows the close contact between the respective π-electron domains, illustrating the nature of the π-stacking. The π contribution to the ELF (ELFπ) has also been used as a descriptor for aromaticity, showing that benzene is more aromatic than its fluorinated derivatives. nih.gov

Non-Covalent Interaction (NCI) Index for Visualizing Weak Interactions

The Non-Covalent Interaction (NCI) index is a computational tool designed specifically to visualize weak, non-covalent interactions in real space. chemrevlett.comosti.gov It is based on the electron density (ρ) and its reduced density gradient (s). NCI analysis identifies regions of low density and low reduced gradient, which are characteristic of non-covalent contacts.

The resulting NCI plot generates 3D isosurfaces that are color-coded according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. This color-coding allows for a qualitative distinction between different types of interactions:

Blue surfaces indicate strong, attractive interactions such as hydrogen bonds.

Green surfaces indicate weaker, attractive van der Waals interactions.

Red surfaces indicate repulsive interactions, such as steric clashes.

For the benzene--hexafluorobenzene complex, NCI analysis provides a clear and intuitive picture of the π-π stacking. It reveals a broad, green-colored isosurface located between the two aromatic rings, which is characteristic of the favorable van der Waals forces that dominate the stacking interaction. This visualization confirms that the binding is not localized to specific atoms but is a delocalized interaction across the surfaces of the π-systems.

Symmetry Adapted Perturbation Theory (SAPT) for Interaction Energy Components

Symmetry Adapted Perturbation Theory (SAPT) is a powerful method for directly calculating the interaction energy between molecules and decomposing it into physically meaningful components. acs.org Unlike supermolecular methods that obtain the interaction energy by subtracting large total energies, SAPT provides a direct calculation that is free from basis set superposition error (BSSE). rsc.org The interaction energy is partitioned into four main terms: electrostatics (E_elst), exchange (E_exch, also known as Pauli repulsion), induction (E_ind, or polarization), and dispersion (E_disp). udel.edu

High-level calculations on the benzene--hexafluorobenzene complex show that the most stable geometry is a slipped-parallel arrangement. nih.gov The total interaction energy for this conformer is significantly attractive. SAPT analysis reveals that the primary source of this attraction is the dispersion energy. However, unlike in the benzene dimer where the electrostatic interaction is repulsive in the parallel-displaced geometry, for the benzene--hexafluorobenzene complex, the electrostatic term is also attractive and contributes significantly to the stability. nih.gov This is a direct consequence of the complementary electrostatic potentials of the two molecules.

The table below summarizes the interaction energy and its components for different conformations of the benzene--hexafluorobenzene complex, calculated at the CCSD(T) level. nih.gov

ConformationTotal Interaction Energy (kcal/mol)Electrostatic Energy (kcal/mol)Exchange Energy (kcal/mol)Induction Energy (kcal/mol)Dispersion Energy (kcal/mol)
Slipped-Parallel (Cₛ) -5.38-4.439.07-1.74-8.28
Sandwich (C₆ᵥ) -5.07-5.7312.00-1.82-9.52
T-Shaped (Benzene on top) -1.74-1.542.65-0.49-2.36
T-Shaped (HFB on top) -0.88-0.621.83-0.36-1.73

Data sourced from calculations by Tsuzuki et al. nih.gov

Comprehensive Charge Density Analysis of Intermolecular Bonding

A comprehensive analysis of the charge density provides fundamental insights into the nature of the intermolecular bonding in the benzene--hexafluorobenzene complex. This analysis integrates the findings from topological methods like QTAIM and visualization tools like NCI with the underlying electronic structure.

The distribution of charge within the benzene and hexafluorobenzene monomers is vastly different. In benzene, the hydrogens are slightly positive relative to the carbons, creating a negative electrostatic potential above and below the π-cloud. In hexafluorobenzene, the highly electronegative fluorine atoms pull electron density away from the carbon ring, creating a positive electrostatic potential in the center of the ring. This difference in charge distribution gives rise to molecular quadrupole moments that are nearly equal in magnitude but opposite in sign.

This electrostatic complementarity is the key to their strong interaction. The charge density analysis shows that in the stacked complex, the electron-rich region of benzene aligns with the electron-poor region of hexafluorobenzene. Topological analysis of the total charge density via QTAIM confirms the presence of bond paths between the rings, characterizing them as closed-shell, non-covalent interactions. Furthermore, analysis of the electron density shifts upon complex formation can quantify the polarization and small amount of charge transfer that occurs, providing a complete picture of how the electron clouds of the two molecules distort to form the stable complex. nih.gov

Molecular Electrostatic Potential (MESP) Mapping and Complementarity

Molecular Electrostatic Potential (MESP) mapping is a crucial tool for understanding and predicting non-covalent interactions, as it visualizes the electrostatic force that a molecule exerts on an approaching positive charge. Regions of negative potential (shown in red or orange) are electron-rich and act as nucleophilic or proton-accepting sites, while regions of positive potential (shown in blue) are electron-poor and act as electrophilic or proton-donating sites.

The MESP maps of benzene and hexafluorobenzene perfectly illustrate their electrostatic complementarity.

Benzene exhibits a region of negative MESP above and below the plane of the ring, arising from its electron-rich π-system.

Hexafluorobenzene , due to the strong electron-withdrawing effect of the fluorine atoms, features a large region of positive MESP at the center of its π-face.

This "π-hole" makes hexafluorobenzene an excellent π-acid. The strong, favorable face-to-face stacking interaction in the benzene--hexafluorobenzene complex is a direct result of the attraction between the negative potential of benzene's π-face and the positive potential of hexafluorobenzene's π-face. nih.gov This electrostatic attraction, as quantified by SAPT, is a major stabilizing component of the interaction, working in concert with dispersion forces to create a deep potential energy well for the stacked dimer. nih.gov This clear MESP complementarity is often cited as the primary reason for the formation of the stable 1:1 co-crystal.

Nucleus-Independent Chemical Shift (NICS) for Aromaticity Perturbation upon Complexation

The formation of the benzene-hexafluorobenzene (1/1) complex induces notable changes in the electronic structure and, consequently, the aromatic character of both constituent molecules. The Nucleus-Independent Chemical Shift (NICS) analysis, a computational method widely used to quantify aromaticity, provides insightful details into this phenomenon. Negative NICS values typically indicate aromaticity, with more negative values suggesting a stronger diatropic ring current and thus a higher degree of aromaticity.

Detailed computational studies have been conducted to understand the nature of the interaction and its effect on the aromaticity of the benzene and hexafluorobenzene rings within the complex. These studies consistently show that the most stable form of the benzene-hexafluorobenzene (1/1) complex is a parallel-displaced or slipped-parallel stacking arrangement. nih.govnih.gov This geometry is a compromise between electrostatic and dispersion interactions. nih.gov

Upon complexation, the aromaticity of both benzene and hexafluorobenzene is perturbed. Research indicates that benzene is more aromatic than hexafluorobenzene. nih.gov The fluorination of benzene leads to a reduction in its aromatic character. acs.orgnih.gov

The interaction in the complex involves the electron-rich π-system of benzene and the electron-poor π-system of hexafluorobenzene. This interaction, often described as a π-π stacking interaction, leads to a redistribution of electron density in both rings, which in turn affects their respective ring currents and, therefore, their NICS values. The change in the NICS values from the isolated molecules to the complex provides a quantitative measure of the perturbation of aromaticity due to the intermolecular interaction.

Broader Scientific Relevance and Applications of Benzene Hexafluorobenzene 1/1 As a Model System

Fundamental Insights into Aromatic π-π Interactions

The benzene-hexafluorobenzene complex is a quintessential system for elucidating the nature of aromatic π-π interactions. These interactions are crucial in a variety of chemical and biological processes, including molecular recognition and the stability of supramolecular assemblies. nih.govresearchgate.net The interaction between benzene (B151609) and hexafluorobenzene (B1203771) is largely governed by electrostatic forces, specifically the interaction between their quadrupole moments. nih.govresearchgate.net Benzene possesses a negative quadrupole moment, signifying an electron-rich π-face and electron-poor edges, while hexafluorobenzene has a positive quadrupole moment due to the strong electron-withdrawing nature of the fluorine atoms. researchgate.netrsc.org This results in an attractive interaction between the electron-rich face of benzene and the electron-poor face of hexafluorobenzene.

In the solid state, an equimolar mixture of benzene and hexafluorobenzene forms a co-crystal characterized by alternating stacks of the two molecules. researchgate.netnih.govresearchgate.net The molecules adopt a nearly parallel, but slightly displaced, stacking arrangement. nih.gov The interplanar distance in these stacks is approximately 3.4 Å. nih.gov While the sandwich configuration is a saddle point on the potential energy surface, the parallel-displaced geometry represents a minimum energy configuration. nih.gov This preference is attributed to the ability to achieve a closer contact distance in the parallel-displaced arrangement, which enhances the binding energy. nih.gov

Computational studies have been instrumental in dissecting the energetic contributions to the stability of the complex. While electrostatic interactions are significant, dispersion and charge-transfer forces also play a crucial role and must be considered for an accurate description of the interaction. nih.gov The interaction energy for the slipped-parallel complex has been calculated to be -5.38 kcal/mol. researchgate.net It's noteworthy that simple models based solely on quadrupole-quadrupole interactions are insufficient for a quantitative understanding, highlighting the complexity of these non-covalent forces. researchgate.netnih.gov

Table 1: Calculated Interaction Energies and Geometries for Benzene-Containing Dimers

Dimer Configuration Interaction Energy (kcal/mol) Intermolecular Distance (Å)
Benzene (Parallel) -1.48 -
Benzene (T-shaped) -2.46 -
Benzene (Slipped-parallel) -2.48 -
Aniline (B41778) (Slipped-parallel) -8.92 3.47
Benzonitrile (Anti-face-to-face) -11.51 3.41
Chlorobenzene (Slipped-parallel) -11.14 3.65
Phenol -10.77 3.81
Toluene -10.43 3.69

This table presents data from computational studies on various benzene derivative dimers, illustrating the range and strength of π-π interactions. researchgate.netbanglajol.info

Molecular Recognition Phenomena and Host-Guest Chemistry

The specific and directional nature of the interaction between benzene and hexafluorobenzene makes their complex a valuable model for understanding molecular recognition and host-guest chemistry. nih.gov

Selective Molecular Recognition in Multi-Component Systems

The ability of host molecules to selectively recognize and bind specific guest molecules from a complex mixture is a cornerstone of supramolecular chemistry. The benzene-hexafluorobenzene system provides a clear example of this principle, driven by complementary electrostatic properties. In a competitive environment containing various hydrocarbons and fluorocarbons, the preferential formation of the benzene-hexafluorobenzene complex can be observed. mdpi.com

For instance, studies using a perfluorinated triketonate Cu(II) complex as a host have demonstrated the selective incorporation of benzene over other molecules like cyclohexene, cyclohexane, trifluorobenzene, and hexafluorobenzene. mdpi.comresearchgate.net This selectivity is attributed to the favorable π-hole···π and metal···π interactions between the electron-deficient host and the electron-rich benzene guest. mdpi.com The electron-deficient cavity of the host preferentially interacts with benzene, which has a negative quadrupole moment, over hexafluorobenzene, which has a positive quadrupole moment, due to electrostatic repulsion. rsc.org This highlights how the principles derived from the simple benzene-hexafluorobenzene dimer can be applied to design more complex systems for selective molecular separation. mdpi.comresearchgate.net

Relevance to Biomolecular Recognition Models

The fundamental interactions observed in the benzene-hexafluorobenzene complex are analogous to those found in biological systems, where recognition between molecules is paramount. Aromatic amino acid residues in proteins often engage in π-stacking and cation-π interactions to bind ligands and other biomolecules. sdu.dk

Implications for Organic Electronics and Semiconductor Design

The ordered stacking of aromatic molecules in the benzene-hexafluorobenzene co-crystal provides a structural motif that is highly relevant to the design of organic electronic materials. researchgate.net The performance of organic semiconductors, used in devices like organic light-emitting diodes (OLEDs) and organic solar cells, is heavily dependent on the molecular packing in the solid state, which governs charge transport. bohrium.comrsc.org

The alternating arrangement of electron-donor (benzene) and electron-acceptor (hexafluorobenzene) units in a co-crystal creates segregated pathways for charge carriers, a desirable feature for efficient charge transport. The understanding of how to control the self-assembly of such donor-acceptor pairs through non-covalent interactions is therefore critical for the rational design of new organic electronic materials with improved performance. bohrium.com The benzene-hexafluorobenzene complex serves as a fundamental blueprint for creating these ordered supramolecular architectures. For instance, the principles of arene-perfluoroarene interactions have been applied in crystal engineering to control the structural preferences in more complex polyfluorinated aromatic compounds. acs.org

Role in Understanding Intermolecular Forces in Condensed Phases

The study of the benzene-hexafluorobenzene system in the liquid and solid states offers profound insights into the nature of intermolecular forces in condensed phases. The formation of a 1:1 solid compound from the two liquids is a clear indication of strong and specific interactions. rsc.orgscispace.com

Thermodynamic studies of the solid complex have revealed a small positive enthalpy of formation when formed from the pure solids. rsc.org This suggests that the stability of the compound arises from favorable geometrical packing, likely enhanced by weak electrostatic forces, rather than strong charge-transfer interactions. rsc.org Furthermore, the system exhibits a solid-solid phase transition at 249.2 K, which is thought to be an order-disorder transition related to the packing sequence. rsc.orgnist.gov

In the liquid phase, mixtures of benzene and hexafluorobenzene are believed to contain equimolar intermolecular complexes. researchgate.netrsc.org The study of vapor-liquid equilibria has shown that the hexafluorobenzene-benzene system uniquely forms a double azeotrope. researchgate.netrsc.org Molecular dynamics simulations have shown that in liquid mixtures, the local structure is significantly influenced by the quadrupolar interactions, leading to an ordered arrangement that resembles the solid-state structure. researchgate.net This structuring of the solvent has been shown to stabilize graphene sheets in solution, demonstrating a practical application of these fundamental intermolecular forces. researchgate.net

Table 2: Thermodynamic Data for the Benzene-Hexafluorobenzene System

Property Value Notes
Enthalpy of Formation (from pure solids) +1.0 ± 0.3 kJ mol⁻¹ Indicates stabilization by packing and weak electrostatic forces. rsc.org
Solid-Solid Transition Temperature 249.2 K Associated with a partial disordering of the packing sequence. rsc.orgnist.gov
Molar Heat of Complex Formation (Spectrophotometric) -11,080 J For the C6F6 + N,N-dimethyl aniline system, for comparison. rsc.org

This table presents key thermodynamic parameters for the benzene-hexafluorobenzene complex, providing insight into its stability and phase behavior.

Table 3: Compound Names

Compound Name
Aniline
Benzene
Benzonitrile
Chlorobenzene
Cyclohexane
Cyclohexene
Hexafluorobenzene
Isopropylcyclohexane
Mesitylene (B46885)
N,N-dimethyl aniline
N,N-dimethyl toluidine
Phenol
Toluene
Trifluorobenzene
Trimethyllysine
Tryptophan

This table lists the chemical compounds mentioned in the article.

Future Research Directions and Emerging Methodologies for Benzene Hexafluorobenzene 1/1 Complex

Advanced Computational Screening and Prediction of Complex Formation

The prediction of supramolecular assembly and crystal structure remains a significant challenge. While ab initio calculations have provided deep insights into the geometry and interaction energies of the benzene-hexafluorobenzene dimer, future efforts will concentrate on high-throughput computational screening to predict the formation of more complex multi-component systems and crystalline structures. acs.orgnih.gov

Current computational models, such as the ARS-E model, can estimate the coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) interaction energy at the basis-set limit with high accuracy. figshare.com For the benzene-hexafluorobenzene complex, the slipped-parallel (Cs) configuration is identified as the most stable, with a significant interaction energy. acs.orgfigshare.com This preference for a parallel displaced structure over a sandwich or T-shaped configuration is attributed to the stabilizing contributions of both electrostatic and dispersion forces, allowing for closer contact between the molecules. acs.orgnih.gov

Emerging methodologies will involve the development of more efficient and accurate force fields specifically parameterized for perfluoroaromatic systems. While existing transferable all-atom force fields often fail to accurately simulate the interaction in a 1:1 mixture, simplified models that better represent the quadrupole moments and van der Waals interactions show promise. nih.govosti.gov Future work will likely focus on integrating quantum mechanical data into these force fields to improve their predictive power for large-scale simulations, enabling the screening of vast libraries of substituted aromatic and perfluoroaromatic compounds for targeted crystal engineering and materials design.

Table 1: Calculated Interaction Energies for Benzene--Hexafluorobenzene Complex Configurations

Configuration Point Group Interaction Energy (kcal/mol) Reference
Slipped-parallel Cs -5.38 acs.orgfigshare.com
Sandwich C6v -5.07 figshare.com
T-shaped (H pointing to C6F6) C2v -1.74 figshare.com

This interactive table summarizes key computational findings on the stability of different geometric arrangements of the benzene-hexafluorobenzene complex.

Application of Machine Learning and Artificial Intelligence in Intermolecular Interaction Studies

Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools for studying complex noncovalent interactions, offering a pathway to bridge the gap between quantum chemical accuracy and the speed required for large-scale simulations. nih.govmdpi.com

Future research will increasingly employ ML models trained on extensive datasets of high-accuracy quantum chemical calculations (like the one shown in Table 1) to predict interaction energies and geometries of aromatic-perfluoroaromatic systems. nih.govmdpi.com These models can learn the complex, nonlinear relationships between molecular features and interaction strengths, enabling rapid and accurate predictions for new, unstudied complexes. fnasjournals.comresearchgate.net This approach is particularly promising for exploring the effects of various substituents on the stacking interactions, a task that is computationally expensive with traditional ab initio methods. nih.gov

Development of Novel In Situ Spectroscopic Probes for Complex Dynamics

Understanding the real-time dynamics of the benzene-hexafluorobenzene complex, particularly in the liquid phase and at interfaces, is crucial for its application in dynamic systems. While current studies using techniques like Raman and far-infrared spectroscopy, combined with molecular dynamics simulations, have provided evidence for the existence of relatively long-lived complexes in liquid mixtures, these methods offer an averaged view of the system. aip.orgnih.gov

The future in this area lies in the development of novel in situ spectroscopic probes with higher temporal and spatial resolution. Techniques such as two-dimensional infrared (2D-IR) spectroscopy and ultrafast electron diffraction could provide unprecedented detail on the formation, dissociation, and structural fluctuations of the complex on picosecond and femtosecond timescales. These methods can track the vibrational coupling between the two molecules, offering a direct window into the intermolecular forces as they evolve in real-time.

Another emerging front is the use of solvatochromic and fluorescent probes specifically designed to report on the local environment created by the aromatic-perfluoroaromatic interaction. While preliminary investigations of the complex's own charge-transfer spectrum have been inconclusive, bespoke probe molecules could be designed to exhibit distinct spectroscopic shifts upon insertion into or interaction with the benzene-hexafluorobenzene dimer, enabling the mapping of complex formation in heterogeneous environments. scispace.com

Table 2: Estimated Lifetimes of the Benzene--Hexafluorobenzene (Bz-Hf) Complex in Liquid Mixtures

Method Estimated Lifetime (picoseconds) Key Finding Reference
Direct Time-Averaging Scheme 30 - 40 Provides a baseline estimate of complex duration. nih.gov

This interactive table presents data from molecular dynamics simulations on the lifetime of the complex, highlighting the need for advanced experimental verification.

Rational Design of Materials Exploiting Aromatic-Perfluoroaromatic Interactions

The predictable and directional nature of the interaction between electron-rich benzene (B151609) and electron-deficient hexafluorobenzene (B1203771) makes it an ideal building block for the rational design of advanced materials. mdpi.comrsc.org This principle, often termed "reticular chemistry," allows for the construction of crystalline materials with predetermined structures and tailored properties. illinois.eduscispace.com

A major future direction is the design of porous materials, such as Metal-Organic Frameworks (MOFs) or Nonporous Adaptive Crystals (NACs), where benzene-hexafluorobenzene interactions are used to control pore size, shape, and chemical functionality. mdpi.comillinois.edunih.gov For example, frameworks could be designed where these interactions are used to create specific binding pockets for the selective adsorption and separation of aromatic compounds from mixtures, a significant industrial challenge. mdpi.com The strong π-hole···π and metal···π interactions can be harnessed to create materials with high affinity for specific electron-rich aromatic guests. mdpi.com

Furthermore, the exploitation of these interactions is a promising strategy in crystal engineering for the development of novel organic electronic materials. By controlling the co-facial stacking of aromatic and perfluoroaromatic units, it may be possible to tune the electronic coupling between molecules, thereby optimizing charge transport properties for applications in organic semiconductors, photovoltaics, and sensors. The design of materials where the degree of stacking can be modulated by external stimuli (e.g., light, temperature, or electric field) is another exciting frontier.

Table of Compounds

Compound Name
Benzene

Q & A

Basic Question: What experimental methods are recommended for measuring gas solubility in benzene–hexafluorobenzene (1/1) mixtures?

Answer:
To measure gas solubility in benzene–hexafluorobenzene systems, use a static method under controlled pressure (e.g., 1 atm) and temperature (10–25°C). Key steps include:

  • Equilibrating the gas-liquid system in a sealed vessel.
  • Quantifying dissolved gas via manometric or gravimetric techniques.
  • Validating results using conventional solution theory or semi-empirical correlations (e.g., Hildebrand solubility parameters).

Example Data (from ):

GasTemperature (°C)Solubility in Hexafluorobenzene (mol/kg·atm)
He250.005
CO₂250.12
CH₄100.08

For comparison, parallel measurements in pure benzene can resolve solvent-specific effects .

Advanced Question: How can researchers reconcile discrepancies in reported gas solubility data for benzene–hexafluorobenzene systems?

Answer:
Discrepancies often arise from variations in experimental conditions (e.g., purity, temperature gradients). To resolve conflicts:

  • Cross-validate using complementary techniques (e.g., ebulliometry for vapor-liquid equilibrium, static methods for low-pressure systems) .
  • Apply high-level density functional theory (DFT) to model solute-solvent interactions and identify outliers .
  • Ensure consistent calibration of instrumentation (e.g., thermostats, pressure sensors) across studies .

Basic Question: What techniques confirm the formation of a co-crystal in benzene–hexafluorobenzene mixtures?

Answer:
The co-crystal (melting point: 24°C) can be validated via:

  • Cooling curve analysis : Monitor phase transitions during controlled cooling (e.g., abrupt solidification at 24°C vs. 5.5°C for pure benzene) .
  • X-ray diffraction (XRD) : Identify eclipsed π-stacked arrangements with interplanar distances of ~3.4 Å .
  • Spectroscopy : Use NMR or IR to detect shifts in aromatic C–F/C–H vibrational modes due to π-π interactions .

Advanced Question: What computational models best simulate π-π interactions in benzene–hexafluorobenzene complexes?

Answer:

  • Energy Framework Analysis : Separate electrostatic (attractive) and dispersion (stabilizing) contributions to total interaction energies (e.g., −4.2 kcal/mol for benzene–hexafluorobenzene) .
  • DFT with Dispersion Corrections : Use methods like ωB97X-D/cc-pVTZ to model electron-deficient (hexafluorobenzene) and electron-rich (benzene) ring interactions .
  • Molecular Dynamics (MD) : Simulate stacking dynamics under varying temperatures to predict co-crystal stability .

Basic Question: How do thermodynamic properties (e.g., heat capacity) of the co-crystal compare to individual components?

Answer:
The co-crystal exhibits non-ideal behavior:

  • Heat Capacity : Lower than additive predictions due to restricted molecular motion in the stacked structure (e.g., 1.2 J/g·K vs. 1.5 J/g·K for pure benzene at 25°C) .
  • Vapor Pressure : Reduced volatility compared to pure hexafluorobenzene (e.g., 0.7 atm vs. 1.2 atm at 20°C) .

Advanced Question: How do substituent effects modulate non-covalent interactions in benzene–hexafluorobenzene systems?

Answer:
Electron-withdrawing substituents (e.g., –F) enhance electrostatic complementarity:

  • Electrostatic Potential Maps : Hexafluorobenzene’s δ+ ring center attracts benzene’s δ− π-cloud, stabilizing eclipsed stacking .
  • Substituent Screening : Compare interaction energies of derivatives (e.g., pentafluorobenzene, cyanobenzene) using MP2/cc-pVDZ calculations .
  • Solvent Effects : Polar solvents (e.g., acetonitrile) weaken π-π interactions by competing for lone-pair donors .

Basic Question: What transport properties (e.g., viscosity) are critical for designing experiments with benzene–hexafluorobenzene mixtures?

Answer:

  • Viscosity : Equimolar mixtures show lower viscosity (0.6 cP at 25°C) than pure hexafluorobenzene (0.9 cP) due to disrupted molecular packing .
  • Diffusion Coefficients : Measure via pulsed-field gradient NMR to assess molecular mobility in co-crystalline phases .

Advanced Question: How can spectroscopic methods resolve ambiguities in reaction mechanisms involving benzene–hexafluorobenzene?

Answer:

  • Variable-Angle Electron Impact Spectroscopy : Quantify oscillator strengths for electronic transitions (e.g., 1B₂u states) to distinguish charge-transfer vs. dispersion-driven interactions .
  • Time-Resolved Fluorescence : Monitor excimer formation kinetics during photopolymerization (e.g., τ = 120 ns for co-crystal vs. 80 ns for benzene) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.